N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide is a compound that features a trifluoroacetamide group attached to a pyridine ring via a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide typically involves the reaction of 4-dimethylaminopyridine with trifluoroacetic anhydride. The reaction is carried out in an anhydrous solvent such as acetonitrile under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoroacetamide derivatives.
Scientific Research Applications
N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar structural features.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with pyridine rings.
Uniqueness
N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62758-93-4 |
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Molecular Formula |
C10H10F3N3O |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-[dimethylamino(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3N3O/c1-16(2)8(7-3-5-14-6-4-7)15-9(17)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
YJUCKOWLYVNDFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C(F)(F)F)C1=CC=NC=C1 |
Origin of Product |
United States |
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